
3,5-difluoro-N-(3-hydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-difluoro-N-(3-hydroxypropyl)benzamide, commonly known as DFHBA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DFHBA belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.
作用機序
The mechanism of action of DFHBA is not fully understood, but studies have suggested that the compound targets specific proteins and enzymes in cancer cells, leading to their death. DFHBA has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
DFHBA has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further research. Studies have also suggested that DFHBA has antioxidant properties, which can help protect cells from oxidative stress and damage.
実験室実験の利点と制限
DFHBA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, the compound is relatively expensive and requires specialized equipment for synthesis, which can limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on DFHBA. One potential area of research is the development of new anticancer agents based on the structure of DFHBA. Another area of research is the optimization of the synthesis method to increase the yield and reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DFHBA and its potential applications in other areas of research, such as antimicrobial agents.
合成法
DFHBA can be synthesized through a multistep process, which involves the reaction of 3,5-difluoroaniline with 3-chloropropanol in the presence of a base to form an intermediate product. The intermediate product is then treated with benzoyl chloride to obtain DFHBA. The synthesis method of DFHBA has been optimized to achieve a high yield and purity of the compound.
科学的研究の応用
DFHBA has shown promising results in various scientific research applications. One of the primary areas of research is its potential as an anticancer agent. Studies have shown that DFHBA inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. DFHBA has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
特性
製品名 |
3,5-difluoro-N-(3-hydroxypropyl)benzamide |
|---|---|
分子式 |
C10H11F2NO2 |
分子量 |
215.2 g/mol |
IUPAC名 |
3,5-difluoro-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H11F2NO2/c11-8-4-7(5-9(12)6-8)10(15)13-2-1-3-14/h4-6,14H,1-3H2,(H,13,15) |
InChIキー |
VOFFFUXODPDYMP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCO |
正規SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)
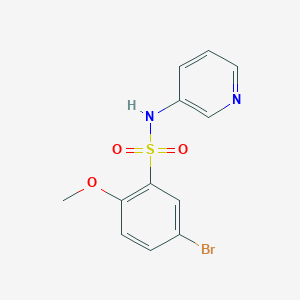
![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
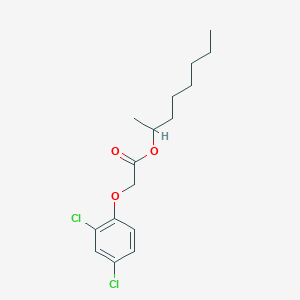
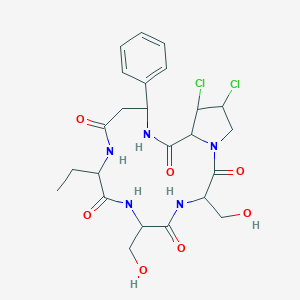
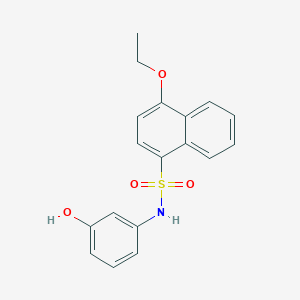
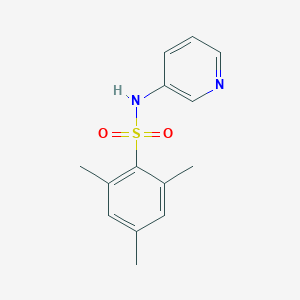
![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)

![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)



